EFdA-TP Resistance Emergence Delay vs. TDF, FTC, and 3TC in Multidrug-Resistant HIV-1 Pool
EFdA-TP demonstrates a significantly delayed emergence of viral resistance compared to tenofovir disoproxil fumarate (TDF), emtricitabine (FTC), and lamivudine (3TC) [1]. In a comparative sequential passage study using a pool of 11 multi-drug-resistant clinical HIV-1 isolates (HIV11MIX), EFdA maintained substantial antiviral activity with IC50 values remaining at 0.15 μM after 17 passages (EFdA-selected) and 0.10 μM after 14 passages of TDF exposure. In stark contrast, the virus pool exposed to TDF for 14 passages (TDF-selected) developed high-level resistance, with an IC50 for TDF exceeding 10 μM [1].
| Evidence Dimension | Resistance Emergence: IC50 after serial passage selection |
|---|---|
| Target Compound Data | IC50 = 0.15 μM (HIV11MIX-EFdA-P17); IC50 = 0.10 μM (HIV11MIX-TDF-P14) |
| Comparator Or Baseline | TDF: IC50 >10 μM (HIV11MIX-TDF-P14); FTC: IC50 >10 μM; 3TC: IC50 >10 μM |
| Quantified Difference | EFdA-TP activity retained >66-fold over TDF after TDF selection; Baseline IC50 before selection: EFdA = 0.032 μM vs. TDF = 0.57 μM |
| Conditions | HIV11MIX (pool of 11 multi-drug-resistant clinical isolates); in vitro sequential passage in MT-4 cells |
Why This Matters
This quantifies the high genetic barrier to resistance of EFdA-TP, making it the superior choice for research on salvage therapy or long-acting regimens where NRTI cross-resistance is a limiting factor.
- [1] Maeda K, Desai DV, Aoki M, et al. Delayed emergence of HIV-1 variants resistant to 4'-ethynyl-2-fluoro-2'-deoxyadenosine: comparative sequential passage study with lamivudine, tenofovir, emtricitabine and BMS-986001. Antivir Ther. 2014;19(2):179-189. View Source
